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Introduction
HAP-1 cells are a near-haploid human cell line derived from the KBM-7 chronic myelogenous

leukemia cell line.[1][2] Their haploid nature makes them a powerful tool for genetic screens

and gene editing, as only a single allele needs to be targeted to observe a phenotype.[1][3]

This characteristic, combined with their rapid doubling time and ease of transfection, has led to

their widespread use in various research areas, including DNA damage repair, autophagy,

apoptosis, and virology. This document provides a comprehensive guide to the effective culture

of HAP-1 cells, including detailed protocols for routine maintenance, cryopreservation, and

thawing, as well as quantitative data to ensure optimal growth and experimental reproducibility.

Quantitative Data for HAP-1 Cell Culture
Successful cell culture relies on maintaining optimal conditions. The following table summarizes

key quantitative parameters for culturing HAP-1 cells.
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Parameter Recommended Value Notes

Doubling Time 12-48 hours

Growth rates can vary between

different knockout clonal lines.

[1][2]

Maximum Confluency 75%

Exceeding this density can

negatively impact cell health

and viability.[4][5]

Split Ratio 1:10 to 1:20

Passage every 2-3 days

depending on the initial

seeding density.[5]

Seeding Density (Transfection) 500,000 cells/well
For a 6-well plate, seeded the

day before transfection.

Seeding Density (Imaging) 50,000 cells/plate For a 35 mm high µ-dish.[6]

Centrifugation Speed 300 x g For 3-5 minutes.[4]

Trypsin Concentration 0.05%
Incubate for 3-5 minutes at

37°C.[4][5]

Experimental Protocols
Materials and Reagents

Iscove's Modified Dulbecco's Medium (IMDM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin (Pen/Strep)

Trypsin-EDTA (0.05%)

Phosphate-Buffered Saline (PBS), sterile

Dimethyl sulfoxide (DMSO), cell culture grade
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Protocol 1: Thawing and Establishing HAP-1 Cell
Cultures

Prior to thawing, pre-warm the complete culture medium (IMDM supplemented with 10%

FBS and 1% Pen/Strep) to 37°C.

Rapidly thaw the cryovial of HAP-1 cells in a 37°C water bath until a small ice crystal

remains.

Wipe the outside of the cryovial with 70% ethanol.

In a sterile cell culture hood, carefully transfer the cell suspension into a sterile centrifuge

tube containing 10 mL of pre-warmed complete culture medium.

Optional: Centrifuge the cell suspension at 300 x g for 5 minutes.[4] Aspirate the supernatant

without disturbing the cell pellet and resuspend the cells in 10 mL of fresh, pre-warmed

complete culture medium.[4]

Transfer the cell suspension to a 10 cm culture dish.

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

Change the medium after 24 hours to remove any residual cryoprotectant.

Monitor the cells closely for the next 48 hours.

Protocol 2: Routine Maintenance and Sub-culturing of
HAP-1 Cells

Examine the cells under a microscope to assess confluency. Cells should be passaged when

they reach 70-75% confluency.

Aspirate the culture medium from the dish.

Gently wash the cell monolayer with sterile PBS to remove any remaining medium and

serum.

Add 1-2 mL of 0.05% Trypsin-EDTA to the dish, ensuring the entire cell surface is covered.
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Incubate at 37°C for 3-5 minutes, or until the cells begin to detach.

Add 5-10 mL of pre-warmed complete culture medium to inactivate the trypsin.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Perform a cell count to determine the cell density.

Seed new culture dishes at the desired density, using a split ratio of 1:10 to 1:20.[5]

Add the appropriate volume of pre-warmed complete culture medium to the new dishes.

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Cryopreservation of HAP-1 Cells
Follow steps 2-7 of the sub-culturing protocol to harvest the cells.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium

(e.g., complete culture medium with 20% FBS and 10% DMSO, or a 1:1 mixture of Medium

A: IMDM + 20% FBS and Medium B: IMDM + 20% FBS + 20% DMSO).[4][5]

Aliquot the cell suspension into sterile cryovials.

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24

hours to allow for slow cooling.

For long-term storage, transfer the cryovials to a liquid nitrogen freezer.

Visualizing Experimental Workflows and Signaling
Pathways
HAP-1 Cell Culture Workflow
The following diagram illustrates the general workflow for culturing HAP-1 cells, from initial

thawing to expansion and cryopreservation for future use.
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HAP-1 Cell Culture Workflow
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Caption: A flowchart of the HAP-1 cell culture process.

WNT Signaling Pathway
HAP-1 cells have been utilized in genetic screens to identify regulators of the WNT signaling

pathway.[7] The diagram below provides a simplified overview of this pathway, which plays a

crucial role in embryonic development and cancer.
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Simplified WNT Signaling Pathway
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Caption: Overview of the canonical WNT signaling pathway.

Conclusion
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HAP-1 cells represent a valuable model system for genetic and molecular biology research.

Adherence to the detailed protocols and quantitative guidelines presented in this application

note will facilitate the effective and reproducible culture of these cells. Proper cell handling and

maintenance are paramount to ensuring the validity of experimental results obtained using this

powerful research tool. Researchers should also be mindful of the tendency of HAP-1 cells to

diploidize over time and consider monitoring ploidy for long-term experiments.[6][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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